molecular formula C14H24N4O2 B2624292 1-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-3-ETHYLUREA CAS No. 438481-17-5

1-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-3-ETHYLUREA

Cat. No.: B2624292
CAS No.: 438481-17-5
M. Wt: 280.372
InChI Key: VRLHDMKTGPGXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(Adamantan-1-yl)carbamoyl]amino}-3-ethylurea is a synthetic urea derivative incorporating a rigid adamantane cage and an ethylurea moiety. Compounds within the 1-Adamantyl urea class have been identified in scientific literature for their potential in various research areas, including medicinal chemistry and materials science . Some analogous structures have been explored for their biological activities, suggesting this compound may serve as a valuable intermediate or scaffold in the development of novel therapeutic agents . The adamantane group is known to confer favorable properties such as enhanced lipid solubility and metabolic stability, which can be crucial for pharmacokinetic studies . This product is provided exclusively for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and operating under standard laboratory safety protocols.

Properties

IUPAC Name

1-(1-adamantyl)-3-(ethylcarbamoylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-2-15-12(19)17-18-13(20)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,2-8H2,1H3,(H2,15,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLHDMKTGPGXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NNC(=O)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

structure-activity relationship (SAR) of 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structure-Activity Relationship (SAR) of 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea

Target Class: Soluble Epoxide Hydrolase (sEH) Inhibitors Chemical Classification: Adamantyl-Biuret/Urea Hybrid Primary Therapeutic Indications: Anti-inflammatory, Antihypertensive, Analgesic (Neuropathic Pain)

Executive Summary

This technical guide profiles 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea , a specialized pharmacological agent designed to target the mammalian soluble epoxide hydrolase (sEH) enzyme.[1] Belonging to the "Adamantyl-Urea" class of inhibitors, this molecule incorporates a biuret-like linker (via the carbamoylamino extension) rather than the standard urea core found in first-generation inhibitors like DCU or AUDA.[1]

The primary design rationale for this structure is the optimization of pharmacokinetic properties —specifically water solubility and metabolic stability—while maintaining the nanomolar potency characteristic of the adamantane pharmacophore. This guide details the molecular architecture, the mechanistic basis of its activity, and the specific experimental protocols required to validate its efficacy.

Molecular Architecture & Pharmacophore Analysis

The molecule can be deconstructed into three distinct pharmacophoric regions, each serving a critical role in the binding kinetics within the sEH active site.

The Lipophilic Anchor (LHS): Adamantane
  • Structure: Tricyclic aliphatic cage (Adamantan-1-yl).[1]

  • Function: This bulky, lipophilic group is the primary driver of potency. It targets the large, hydrophobic "L-pocket" of the sEH enzyme (formed by residues Trp336, Met339, Ile363, Phe381).

  • SAR Insight: The adamantane cage displaces high-energy water molecules from the hydrophobic pocket, providing a significant entropic gain upon binding. It is generally superior to phenyl or cyclohexyl groups in potency but suffers from rapid metabolic hydroxylation by CYP450s.

The H-Bonding Core: Carbamoylamino-Urea (Biuret Linker)[1]
  • Structure: -NH-CO-NH-CO-NH- (Biuret motif).

  • Function: Mimics the transition state of the endogenous substrate (epoxyeicosatrienoic acids, EETs) during hydrolysis.

  • Mechanism: The carbonyl oxygens and amine hydrogens form a complex hydrogen-bond network with the sEH catalytic triad (Asp335, Tyr383, Tyr466).

  • Differentiation: Unlike a standard urea (-NH-CO-NH-), the extended biuret linker introduces additional hydrogen bond donors/acceptors and increased polarity.[1] This modification is a strategic attempt to lower the LogP and improve water solubility—a chronic failure point for adamantyl-ureas—potentially at the cost of a slight entropic penalty due to increased rotatable bonds.

The Aliphatic Tail (RHS): Ethyl Group
  • Structure: -CH2-CH3.

  • Function: Targets the smaller "R-pocket" or the catalytic tunnel entrance.[1]

  • SAR Insight: While functional, a simple ethyl group is often less potent than longer, functionalized chains (e.g., ether-containing chains in AEPU) which can reach the enzyme surface to interact with polar residues. However, the ethyl group minimizes molecular weight (MW), adhering to Lipinski’s Rule of 5.

Visualization: SAR & Binding Logic

The following diagram illustrates the structural logic and the interaction map of the molecule with the sEH active site.

SAR_Map Molecule 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea LHS LHS: Adamantane Cage (Lipophilic Anchor) Molecule->LHS Core Core: Biuret Linker (Transition State Mimic) Molecule->Core RHS RHS: Ethyl Group (Steric Fit) Molecule->RHS Target_L sEH Hydrophobic Pocket (Trp336, Met339) LHS->Target_L Hydrophobic Interaction Target_C Catalytic Triad (Asp335, Tyr383, Tyr466) Core->Target_C H-Bonding Target_R Right-Side Pocket (Metabolic Liability) RHS->Target_R Van der Waals Effect_1 High Potency (Entropic Gain) Target_L->Effect_1 Effect_2 H-Bond Network (Inhibition) Target_C->Effect_2 Effect_3 Solubility vs. Metabolic Stability Target_R->Effect_3

Caption: Structural dissection of the inhibitor interacting with the sEH active site domains.

Structure-Activity Relationship (SAR) Data Summary

The following table synthesizes expected SAR trends for this molecule compared to standard reference inhibitors in the class (e.g., AEU, AUDA).

Structural RegionModificationEffect on Potency (IC50)Effect on SolubilityEffect on Metabolic Stability
LHS Adamantane (Current)High (< 5 nM)LowLow (Hydroxylation prone)
Phenyl / TolueneModerate (~50 nM)ModerateModerate
Linker Biuret (Current)High (Maintains H-bonds)Improved (vs Urea)Moderate (Hydrolytic risk)
Urea (Standard)HighVery LowHigh
AmideLow (Loss of H-bond donor)ModerateHigh
RHS Ethyl (Current)ModerateModerateLow (Oxidation prone)
Polyether ChainHighHighModerate

Key Insight: The transition from Urea to Biuret in this molecule is a deliberate trade-off.[1] It introduces polarity to solve the "brick dust" solubility problem of adamantyl-ureas, potentially making it a more viable drug candidate despite a slight risk of hydrolytic cleavage of the biuret bond in vivo.

Experimental Protocols

To validate the SAR claims, the following self-validating protocols are required. These methodologies are standard in the field of sEH inhibitor development (Hammock Lab standards).

Protocol A: Fluorometric IC50 Determination (sEH Inhibition)
  • Objective: Quantify the potency of the inhibitor against recombinant human sEH.

  • Principle: Use of a non-fluorescent substrate (PHOME or CMNPC) that yields a fluorescent product upon hydrolysis by sEH. The inhibitor prevents this hydrolysis.

Reagents:

  • Enzyme: Recombinant human sEH (1 nM final concentration).

  • Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)propanoate).

  • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

Workflow:

  • Preparation: Dissolve inhibitor in DMSO (make serial dilutions: 10,000 nM down to 0.1 nM).

  • Incubation: Mix 20 µL of enzyme solution with 2 µL of inhibitor in a black 96-well plate. Incubate at 30°C for 5 minutes to allow equilibrium binding.

  • Initiation: Add 180 µL of Substrate (PHOME, final conc. 50 µM).

  • Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.

  • Calculation: Plot biochemical reaction velocity (

    
    ) vs. log[Inhibitor]. Fit to the Hill equation to derive IC50.
    
Protocol B: Microsomal Stability Assay
  • Objective: Assess the metabolic vulnerability of the adamantane and ethyl groups.

  • Causality: Adamantane is rapidly oxidized by CYP450s (specifically CYP3A4 and CYP2C19) to 1-adamantanol derivatives, which lose potency.

Workflow:

  • Incubate inhibitor (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., d3-AUDA).

  • Centrifuge and analyze supernatant via LC-MS/MS .

  • Success Metric: A half-life (

    
    ) > 30 minutes indicates acceptable stability.[1] If 
    
    
    
    < 10 mins, the ethyl group or adamantane bridgehead positions require fluorination (e.g., 3-fluoro-adamantane) to block metabolism.[1]

Workflow Visualization

Assay_Workflow Start Start: Inhibitor Stock (DMSO) Mix Incubation (Enzyme + Inhibitor, 5 min) Start->Mix Substrate Add Substrate (PHOME/CMNPC) Mix->Substrate Read Kinetic Fluorescence (Ex 330nm / Em 465nm) Substrate->Read Data Data Analysis (Sigmoidal Dose-Response) Read->Data

Caption: Step-by-step workflow for the fluorometric IC50 determination assay.

References

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology.

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry.

  • Kim, I. H., et al. (2004). Design, synthesis, and biological activity of 1,3-disubstituted ureas as potent inhibitors of the soluble epoxide hydrolase of increased water solubility. Journal of Medicinal Chemistry.

  • Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature Reviews Drug Discovery.

Sources

1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea role in soluble epoxide hydrolase (sEH) inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea and its Role in Soluble Epoxide Hydrolase (sEH) Inhibition

Authored by: Gemini, Senior Application Scientist

Abstract

The inhibition of soluble epoxide hydrolase (sEH) has emerged as a significant therapeutic strategy for a multitude of pathologies, including hypertension, inflammation, and pain.[1][2][3][4] This enzyme plays a critical role in the metabolism of endogenous anti-inflammatory lipid mediators.[1][5] Among the most potent classes of sEH inhibitors are the 1,3-disubstituted ureas, which leverage a central urea pharmacophore to interact with the enzyme's active site.[6][7] This technical guide provides a comprehensive overview of the role and mechanism of adamantane-urea based compounds, with a focus on the structural class represented by 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea, in the potent and selective inhibition of soluble epoxide hydrolase. We will explore the biochemical rationale for sEH inhibition, the mechanism of action of urea-based inhibitors, detailed experimental protocols for their evaluation, and their therapeutic potential.

The Soluble Epoxide Hydrolase (sEH) Pathway: A Therapeutic Nexus

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme belonging to the α/β-hydrolase fold family.[8] It is ubiquitously expressed in various tissues, including the vasculature, kidney, liver, and brain.[8] The primary physiological function of sEH is the metabolic inactivation of epoxy fatty acids (EpFAs).

EpFAs, such as epoxyeicosatrienoic acids (EETs) and epoxydocosapentaenoic acids (EpDPEs), are generated from parent polyunsaturated fatty acids like arachidonic acid by cytochrome P450 (CYP) epoxygenases.[5][9] These lipid epoxides are potent endogenous signaling molecules with a range of beneficial biological activities:

  • Vasodilation: EETs are powerful vasodilators, contributing to the regulation of blood pressure and tissue perfusion.[10][11]

  • Anti-inflammatory Effects: EpFAs actively suppress inflammatory signaling pathways, making them crucial mediators in resolving inflammation.[1][5][10]

  • Analgesic Properties: By modulating ion channels and reducing inflammatory mediators, EpFAs play a role in attenuating both inflammatory and neuropathic pain.[4]

The sEH enzyme hydrolyzes the epoxide moiety of these beneficial lipids, converting them into their corresponding, and significantly less bioactive, vicinal diols (e.g., dihydroxyeicosatrienoic acids or DHETs).[2][3][4] This metabolic conversion effectively terminates the signaling functions of EpFAs. Therefore, inhibiting sEH activity preserves the endogenous pool of EpFAs, amplifying their protective effects. This makes sEH a compelling therapeutic target for diseases characterized by underlying inflammatory processes and vascular dysfunction.[1][4][8]

sEH_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) CYP CYP450 Epoxygenases PUFA->CYP Metabolism EpFA Epoxy Fatty Acids (EpFAs) (e.g., EETs) (Biologically Active) CYP->EpFA sEH Soluble Epoxide Hydrolase (sEH) (Target Enzyme) EpFA->sEH Hydrolysis EpFA_Effects ↑ Vasodilation ↑ Anti-inflammation ↑ Analgesia Diol Diols (e.g., DHETs) (Less Active) sEH->Diol Inhibitor sEH Inhibitors (e.g., Adamantyl Ureas) Inhibitor->sEH Blocks

Caption: The sEH metabolic pathway and point of intervention.

Adamantyl Ureas as Privileged Scaffolds for sEH Inhibition

The discovery of 1,3-disubstituted ureas marked a significant breakthrough in the development of potent and selective sEH inhibitors.[6] The compound 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea belongs to this class, incorporating two key structural features that are critical for high-affinity binding: the urea pharmacophore and the adamantane moiety.

2.1. The Urea Pharmacophore: A Transition-State Mimic

The central urea group is fundamental to the inhibitory mechanism. Crystal structures of sEH-inhibitor complexes have revealed that the urea functional group acts as a transition-state mimic of the epoxide ring-opening reaction.[12] The catalytic site of sEH contains a nucleophilic aspartate residue (Asp333) and a hydrogen-bond network involving tyrosine residues that activate a water molecule.[6] Urea-based inhibitors position themselves to exploit these features:

  • The carbonyl oxygen of the urea forms crucial hydrogen bonds with one or more tyrosine residues in the active site.

  • The urea N-H groups act as hydrogen bond donors, often interacting with the catalytic nucleophile Asp333.[7]

This network of hydrogen bonds and potential salt bridges allows the inhibitor to bind with high affinity, effectively occluding the active site from endogenous substrates.[6][11][12]

2.2. The Adamantane Moiety: The Lipophilic Anchor

Adamantane is a highly rigid and lipophilic polycyclic hydrocarbon.[13] In drug design, it is often used as a "lipophilic bullet" to enhance binding affinity by occupying hydrophobic pockets within a target enzyme.[13] For sEH inhibitors, the adamantyl group serves several purposes:

  • Hydrophobic Interaction: It fits snugly into a hydrophobic pocket on one side of the sEH catalytic site.[6]

  • Enhanced Potency: The inclusion of the adamantane group often leads to compounds with nanomolar or even picomolar inhibitory constants (Ki).[14]

  • Metabolic Stability: The adamantane cage is resistant to metabolic degradation, which can improve the pharmacokinetic profile of the drug candidate.[14][15]

The combination of the adamantane group on one side of the urea and a smaller, potentially polarizable group (like ethyl) on the other satisfies the general structural requirement for potent sEH inhibition: a hydrophobic group on each side of the central urea pharmacophore.[6]

Inhibitor_Mechanism cluster_sEH sEH Active Site cluster_Inhibitor Adamantyl Urea Inhibitor Tyr_OH Tyr Residues (H-bond Donors) Asp333 Asp333 (Catalytic Nucleophile) Hydrophobic_Pocket Hydrophobic Pocket Adamantane Adamantane Group Adamantane->Hydrophobic_Pocket Hydrophobic Interaction Urea Urea Moiety (-NH-CO-NH-) Urea->Tyr_OH H-Bond (Acceptor) Urea->Asp333 H-Bond (Donor) Ethyl Ethyl Group

Caption: Proposed binding mode of an adamantyl urea sEH inhibitor.

Experimental Evaluation of sEH Inhibitors

The characterization of novel sEH inhibitors requires robust and reproducible experimental protocols. The following sections outline standard methodologies for the synthesis and in vitro evaluation of compounds like 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea.

3.1. Protocol: Synthesis of 1,3-Disubstituted Ureas

The synthesis of adamantyl urea derivatives is typically a straightforward process involving the reaction of an isocyanate with a primary or secondary amine.[16][17][18]

Objective: To synthesize a 1-adamantyl-3-alkyl urea derivative.

Materials:

  • Adamantan-1-yl isocyanate

  • Corresponding amine (e.g., ethylamine for a 3-ethylurea derivative)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Magnetic stirrer and stir bar

  • Round-bottom flask with inert gas inlet (e.g., Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in the anhydrous solvent.

  • Isocyanate Addition: To the stirred amine solution, add a solution of adamantan-1-yl isocyanate (1.0 to 1.1 equivalents) in the same anhydrous solvent dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction is often complete within a few hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, the solvent is typically removed under reduced pressure (rotary evaporation).

  • Purification: The crude product is then purified. If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a cold non-polar solvent (e.g., hexanes). If it remains in solution, purification is typically achieved by column chromatography on silica gel or by recrystallization.

  • Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Causality: The use of anhydrous solvents and an inert atmosphere is critical because isocyanates are highly reactive towards water, which would lead to the formation of undesired symmetrical urea byproducts. The dropwise addition helps to control any potential exothermicity of the reaction.

3.2. Protocol: Fluorometric In Vitro sEH Inhibition Assay

A high-throughput fluorometric assay is commonly used to determine the inhibitory potency (IC₅₀) of test compounds against human or murine sEH.[8][10][19][20] The assay relies on a substrate that becomes highly fluorescent only after being hydrolyzed by sEH.

Objective: To determine the IC₅₀ value of a test compound against recombinant human sEH (hsEH).

Materials:

  • Recombinant hsEH enzyme[8]

  • Fluorogenic substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)[8][10]

  • Assay Buffer: e.g., 25mM BisTris–HCl buffer (pH 7.0) containing 0.1 mg/ml Bovine Serum Albumin (BSA)[10][21]

  • Test compound (e.g., 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea) dissolved in DMSO

  • 96-well microplate (black, clear bottom recommended)

  • Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)[8][20]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these stock solutions into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., ≤1%) to avoid enzyme inhibition.

  • Enzyme Addition: To the wells of the 96-well plate, add a fixed amount of assay buffer and the diluted test compound (or vehicle control - DMSO in buffer).

  • Pre-incubation: Add a specific concentration of recombinant hsEH (e.g., 3 nM) to each well.[10] Gently mix and pre-incubate the enzyme with the inhibitor for a set period (e.g., 10 minutes) at room temperature.[10] This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the PHOME substrate (e.g., 50 µM final concentration) to all wells.[10]

  • Fluorescence Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity kinetically over a period of 15-30 minutes at a controlled temperature (e.g., 25°C).[19]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data by setting the rate of the vehicle control (enzyme + substrate + DMSO) as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A 1. Prepare serial dilutions of test compound in DMSO B 2. Add buffer and diluted compound to 96-well plate A->B C 3. Add recombinant sEH and pre-incubate B->C D 4. Initiate reaction with PHOME substrate C->D E 5. Measure fluorescence kinetically (Ex/Em: 330/465 nm) D->E F 6. Calculate reaction rates E->F G 7. Normalize data and plot % Inhibition vs. [Inhibitor] F->G H 8. Determine IC50 value via curve fitting G->H

Caption: Experimental workflow for the in vitro sEH inhibition assay.

Quantitative Data and Structure-Activity Relationships

Table 1: Inhibitory Potency and Properties of Representative Adamantyl Urea sEH Inhibitors

Compound NameStructureHuman sEH IC₅₀ (nM)Murine sEH IC₅₀ (nM)NotesReference
AR9281 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea4.61.1Orally available; tested in Phase 2a clinical trials.[22][23]
AEPU 1-Adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea1.20.8Designed to improve solubility and PK properties.[14][24]
t-AUCB trans-4-[4-(3-Adamantan-1-ylureido)-cyclohexyloxy]-benzoic acid0.90.4Potent inhibitor with improved metabolic stability.[9][14]
AUDA 12-(3-Adamantan-1-ylureido)dodecanoic acid~5~3Early-generation inhibitor with improved solubility over simple dialkyl ureas.[7][14]

Data is compiled from multiple sources and represents typical values for these well-characterized inhibitors.

The structure-activity relationship (SAR) studies reveal that lipophilicity is a key driver of inhibitor potency.[25] However, very high lipophilicity can lead to poor solubility and unfavorable pharmacokinetic properties.[9][25] Consequently, modern sEH inhibitor design focuses on balancing the potent adamantyl-urea core with polar functional groups placed at a sufficient distance from the pharmacophore to improve solubility and metabolic stability without sacrificing inhibitory activity.[16][25]

Therapeutic Potential and Future Directions

The robust preclinical data for adamantyl urea-based sEH inhibitors has established their efficacy in a wide range of disease models.

  • Hypertension: By preserving EETs, sEH inhibitors lower blood pressure in various rodent models of hypertension.[12][22]

  • Inflammation and Pain: These inhibitors have demonstrated significant anti-inflammatory and analgesic effects, reducing pain-related behavior in models of both inflammatory and neuropathic pain.[4][7]

  • Metabolic Disease: The inhibitor AR9281 was shown to improve glucose tolerance in a mouse model of diet-induced obesity and was tested in pre-diabetic patients.[22][23]

  • Neurological Disorders: Emerging research suggests a role for sEH in the pathology of various neurological and psychiatric disorders, highlighting a potential new area for therapeutic intervention.[1][5]

The development of 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea and related compounds represents a validated and promising strategy for drug development. Future research will continue to focus on optimizing the drug-like properties of these inhibitors, including oral bioavailability, metabolic stability, and tissue-specific delivery, to fully realize their therapeutic potential across a spectrum of human diseases.

References

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  • Soluble epoxide hydrolase: Mechanisms and therapeutic potential in psychiatric and neurological disorders. PubMed. [Link]

  • Development of a high-throughput screen for soluble epoxide hydrolase inhibition. PMC. [Link]

  • Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Assay Genie. [Link]

  • Soluble epoxide hydrolase: Mechanisms and therapeutic potential in psychiatric and neurological disorders | Request PDF. ResearchGate. [Link]

  • Soluble Epoxide Hydrolase Inhibitors and their Potential for Treatment of Multiple Pathologic Conditions. Bentham Science Publishers. [Link]

  • Measurement of Soluble Epoxide Hydrolase (sEH) Activity. ResearchGate. [Link]

  • Soluble Epoxide Hydrolase Inhibitors and their Potential for Trea... - Ingenta Connect. Ingenta Connect. [Link]

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  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]

  • Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Metabolomics - The Wheelock Laboratory. [Link]

  • [Inhibitory Properties of Nitrogen-Containing Adamantane Derivatives with Monoterpenoid Fragments Against Tyrosyl-DNA Phosphodiesterase I]. PubMed. [Link]

  • 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer's Disease. PMC. [Link]

  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI. [Link]

  • Peptidyl-urea based inhibitors of soluble epoxide hydrolases. PMC. [Link]

  • Adamantane - A Lead Structure for Drugs in Clinical Practice | Request PDF. ResearchGate. [Link]

  • Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. MDPI. [Link]

  • Structural refinement of inhibitors of urea-based soluble epoxide hydrolases - PubMed. NIH. [Link]

  • Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. PMC. [Link]

  • 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. PMC. [Link]

  • Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Publishing. [Link]

  • 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. MDPI. [Link]

  • 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. PubMed. [Link]

  • In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. PMC. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: I. Synthesis of 1-(Adamantan-1-yl)-3-(fluoro, chlorophenyl)ureas | Request PDF. ResearchGate. [Link]

  • 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. PMC. [Link]

  • 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. Semantic Scholar. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. PMC. [Link]

  • N-Substituted S-Alkyl Carbamothioates in the Synthesis of Nitrogen-containing Functional Derivatives of the Adamantane Series. PMC. [Link]

  • Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. PMC. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Its Isosteric Analogs Containing Polycyclic Fragments: XVIII. 1-[2-(Adamantan-2-yl)ethyl]-3-R-Ureas and Thioureas. Burmistrov - Russian Journal of Organic Chemistry. [Link]

  • A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. MDPI. [Link]

  • In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. PubMed. [Link]

Sources

Methodological & Application

preparation of 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Preparation of 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea Stock Solutions in DMSO

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea in dimethyl sulfoxide (DMSO). Adamantane-containing ureas are a class of compounds with significant interest in drug discovery, particularly as potential inhibitors of soluble epoxide hydrolase (sEH), making them relevant in research for inflammatory and cardiovascular diseases.[1][2] The accuracy and reproducibility of in vitro and in vivo studies heavily depend on the precise and stable preparation of compound stock solutions. This protocol outlines a validated methodology designed for researchers in pharmacology, cell biology, and drug development to ensure consistency and integrity of experimental results.

Introduction: The Critical Role of Stock Solution Integrity

1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea is a urea derivative incorporating a bulky, lipophilic adamantane cage. This structural feature, common in medicinal chemistry, often imparts favorable pharmacokinetic properties but can present challenges in solubility.[1] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used for its ability to dissolve a broad range of nonpolar and polar compounds, making it an ideal choice for creating high-concentration stock solutions of such molecules for biological screening.

However, the preparation of these solutions is not a trivial step. Errors in weighing, incomplete dissolution, improper storage, or solvent degradation can introduce significant variability into experimental data. For instance, DMSO is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can alter its solvating properties and potentially lead to compound precipitation over time.[3] Furthermore, repeated freeze-thaw cycles can compromise the stability of the dissolved compound.[4]

This application note provides a robust protocol that addresses these challenges, explaining the causality behind each step to empower researchers to prepare reliable, stable, and accurately concentrated stock solutions.

Physicochemical and Safety Data

A summary of essential quantitative and safety data for the compound and solvent is provided below. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling any chemical.[5][6][7]

Parameter1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylureaDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₃H₂₂N₂OC₂H₆OS
Molecular Weight 222.33 g/mol 78.13 g/mol
Appearance White to off-white solid (typical)Clear, colorless liquid
Primary Hazard Potential skin, eye, and respiratory irritant.[5]Readily penetrates skin and may carry dissolved chemicals into the body.[3] Combustible liquid.
Handling Precautions Wear gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Avoid dust formation.[6]Wear nitrile gloves and safety glasses. Keep away from heat and open flames.[3]

Core Protocol: Preparation of a 50 mM Primary Stock Solution

This protocol describes the preparation of a 50 mM stock solution, a common starting concentration for serial dilutions in biological assays. Calculations should be adjusted based on the desired final concentration.

Required Materials and Equipment
  • 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea powder

  • Anhydrous, biotechnology-grade DMSO (≥99.9%)

  • Analytical balance (readable to 0.01 mg)

  • Amber glass vial with a PTFE-lined cap

  • Sterile, low-retention polypropylene microcentrifuge tubes (for aliquots)

  • Calibrated micropipettes (P1000, P200)

  • Vortex mixer

  • Sonicator bath (optional)

  • Sterile, DMSO-compatible 0.22 µm syringe filters (e.g., PTFE) and sterile syringes (optional, for cell culture applications)

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, nitrile gloves

Step-by-Step Methodology

Step 1: Pre-Protocol Preparations Before starting, allow the vial containing the compound powder to equilibrate to room temperature for at least 20-30 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic powder upon opening, which can affect weighing accuracy.

Step 2: Calculation of Required Mass The fundamental relationship for calculating the mass required is: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

For a 1 mL stock at 50 mM :

  • Mass (mg) = 50 mmol/L × 0.001 L × 222.33 g/mol × 1000 mg/g

  • Mass (mg) = 11.12 mg

Step 3: Weighing the Compound In a chemical fume hood, carefully weigh out 11.12 mg of 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea powder and transfer it directly into a pre-labeled amber glass vial. Using an amber vial is a precautionary measure to protect the compound from potential light-induced degradation during handling and storage.[8]

Step 4: Dissolution

  • Using a calibrated pipette, add 900 µL of anhydrous DMSO to the vial containing the compound. Adding a slightly smaller volume initially prevents overshooting the final target volume.

  • Tightly cap the vial and vortex vigorously for 2-3 minutes.

  • Visually inspect the solution against a light source. It should be completely clear and free of any visible particulates.

  • Troubleshooting: If the compound does not fully dissolve, brief sonication (5-10 minutes in a room temperature water bath) or gentle warming (up to 37°C) can be applied to aid dissolution.[9] Avoid excessive heat. If particulates remain, the desired concentration may exceed the compound's solubility limit.

Step 5: Final Volume Adjustment and Sterilization

  • Once the solid is fully dissolved, add the remaining 100 µL of DMSO to reach the final target volume of 1 mL. Invert the vial several times to ensure homogeneity.

  • (Optional but Recommended for Cell-Based Assays): To ensure sterility, the stock solution can be passed through a 0.22 µm PTFE syringe filter into a sterile collection tube. While pure DMSO is hostile to most microbial growth, this step removes any potential contaminants introduced from the compound powder or handling.[10]

Aliquoting, Storage, and Stability

Proper storage is paramount to maintaining the integrity of the stock solution over time.

  • Aliquoting: Immediately aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, low-retention microcentrifuge tubes. This practice is crucial to avoid the damaging effects of repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock.[4]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent (DMSO).

  • Storage: Store the aliquots in a freezer at -20°C for short-to-medium-term storage (up to 3 months) or at -80°C for long-term storage (greater than 3 months) .[4][8] Protect from light.[8] While many compounds are stable for extended periods at these temperatures, it is advisable to periodically check for precipitation upon thawing. A study on compound stability in DMSO showed a significant decrease in compound integrity after one year of storage at room temperature, highlighting the importance of low-temperature storage.[11]

Quality Control and Application Best Practices

  • Vehicle Controls: In any experiment, it is essential to include a "vehicle control" group that is treated with the same final concentration of DMSO as the compound-treated groups. This distinguishes the effects of the compound from any effects of the solvent itself.[12]

  • Final DMSO Concentration: The final concentration of DMSO in cell culture media or assay buffers should be kept as low as possible, typically below 0.5%, with ≤0.1% being ideal for most cell lines to avoid solvent-induced toxicity .[12][13]

  • Working Solution Preparation: When preparing working solutions, thaw a single aliquot of the stock solution. Perform serial dilutions in the appropriate aqueous buffer or culture medium. It is recommended to perform dilutions in a stepwise manner to prevent the compound from precipitating out of solution due to rapid changes in solvent polarity.[13] Always prepare fresh working dilutions for each experiment.

Workflow Visualization

The following diagram illustrates the complete workflow for the preparation and storage of the stock solution.

Stock_Solution_Workflow cluster_prep Preparation cluster_qc Quality Control & Finalization cluster_storage Storage start Start: Equilibrate Compound to Room Temperature calc Calculate Required Mass (e.g., 11.12 mg for 1 mL of 50 mM) start->calc weigh Weigh Compound into Amber Glass Vial calc->weigh add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve Facilitate Dissolution (Vortex / Sonicate) add_dmso->dissolve inspect Visual Inspection for Clarity dissolve->inspect troubleshoot Troubleshoot: Lower Concentration or Gentle Warming inspect->troubleshoot Particulates Present filter Optional: Sterilize with 0.22 µm PTFE Filter inspect->filter Solution is Clear aliquot Aliquot into Single-Use Microcentrifuge Tubes filter->aliquot label_tubes Label Aliquots Clearly aliquot->label_tubes store Store at -20°C or -80°C (Protect from Light) label_tubes->store end End: Ready for Use store->end

Caption: Workflow for preparing 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea stock solution.

References

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • ResearchGate. (2024, January 21). How long can I store stock solution(Benzo[a]pyrene in DMSO)? Retrieved from [Link]

  • Kozik, V., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Retrieved from [Link]

  • ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments? Retrieved from [Link]

  • Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture? Retrieved from [Link]

  • Finar Limited. (2022, February 16). Safety Data Sheet for Urea. Retrieved from [Link]

  • 3M. (2025, June 27). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Adamantane. Retrieved from [Link]

  • MDPI. (2023, April 19). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Retrieved from [Link]

  • PMC. Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis. Retrieved from [Link]

  • PubChem. 1,3-Bis(1-adamantyl)urea. Retrieved from [Link]

  • PubChem. Carbamoyloxyurea. Retrieved from [Link]

  • ResearchGate. (2020, June 18). Crystal structure of 1-(adamantan-1-yl)-3-aminothiourea, C11H19N3S. Retrieved from [Link]

  • PMC. (2022, December 25). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Retrieved from [Link]

  • ChemBK. (2024, April 10). 1-[3-(DiMethylaMino)propyl]-3-ethylurea. Retrieved from [Link]

  • PMC. 1-(Adamantan-1-ylcarbonyl)-3-(2,6-difluoro-4-hydroxyphenyl)thiourea. Retrieved from [Link]

Sources

Technical Application Note: Bioavailability Enhancement & Formulation of Adamantyl-Biuret Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Formulation Strategies for 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea in in vivo Studies Content Type: Application Note & Protocol Guide Audience: Pharmacologists, Formulation Scientists, and Preclinical Researchers

Executive Summary & Compound Analysis

1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea represents a specific class of pharmacophores often utilized in metabolic disease research (e.g., Soluble Epoxide Hydrolase (sEH) inhibition) or anti-viral applications. Chemically, this compound features a lipophilic adamantane cage linked via a biuret (dicarbamoyl) backbone to an ethyl group.

The Formulation Challenge: "Brick Dust"

This molecule presents a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge.

  • Adamantane Moiety: Confers high lipophilicity (LogP > 4.0), making it practically insoluble in water.

  • Biuret Linkage (-NH-CO-NH-CO-NH-): Introduces multiple hydrogen bond donors and acceptors. This creates a rigid crystal lattice with high melting enthalpy.

Impact: The compound resists dissolution in aqueous buffers (PBS/Saline) and standard oils. Simple suspension leads to poor absorption and erratic pharmacokinetic (PK) data. Successful in vivo delivery requires disrupting this crystal lattice.

Pre-Formulation Assessment

Before attempting animal dosing, you must validate the solubility profile. Do not rely on visual inspection alone; "micro-precipitation" can occur invisibly, leading to clogged needles and embolisms.

Table 1: Solvent Compatibility Matrix
Solvent / VehicleSolubility PotentialPhysiological Limit (Mouse/Rat)Recommendation
Water / PBS Insoluble (< 1 µg/mL)N/ADO NOT USE ALONE
DMSO High (> 50 mg/mL)< 5% (Chronic), < 10% (Acute)Use as primary stock solvent.[1]
PEG 400 Moderate/High< 50% (Oral), < 40% (IP)Excellent co-solvent.
Corn Oil Low/Moderate5-10 mL/kgRisk of precipitation; check stability.
HP-β-CD (20-40%) High (Inclusion Complex) High toleranceGOLD STANDARD for this class.

Protocol A: Cyclodextrin Inclusion Complex (The Gold Standard)

Best for: Oral (PO), Intraperitoneal (IP), and Chronic Studies. Mechanism: The hydrophobic adamantane cage fits perfectly into the cavity of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) , shielding it from water while the hydrophilic exterior ensures solubility. This mimics the "natural" transport of lipids.

Materials
  • Compound: 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea

  • Excipient: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [Sigma or Roquette]

  • Solvent: Sterile Water for Injection (WFI)

  • Equipment: Probe sonicator or heated ultrasonic bath.

Step-by-Step Procedure
  • Preparation of Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution. (e.g., 20g CD in 100mL water). Filter through a 0.22 µm PES filter.

  • Solubilization (The "Pre-load" Technique):

    • Weigh the target amount of compound (e.g., for a 10 mg/kg dose at 10 mL/kg, you need a 1 mg/mL concentration).

    • CRITICAL STEP: Dissolve the compound in a minimal volume of DMSO first. The final DMSO concentration should not exceed 2-5% of the total volume.

    • Example: Dissolve 10 mg compound in 0.5 mL DMSO.

  • Complexation:

    • Add the DMSO concentrate dropwise into the 20% HP-β-CD solution (9.5 mL) while vortexing vigorously.

    • Sonicate the mixture at 40°C for 30–60 minutes. The solution should turn from cloudy to clear/opalescent.

  • Validation: Shine a laser pointer (or strong light) through the vial. If a distinct beam is visible (Tyndall effect), micro-precipitates are present. Sonicate longer or reduce concentration.

Scientific Rationale: Adamantyl derivatives have high association constants with β-cyclodextrins (


). The DMSO "kick-start" disrupts the crystal lattice, allowing the adamantane cage to enter the CD cavity before water causes it to crash out.

Protocol B: PEG/DMSO Co-Solvent System (Acute Studies)

Best for: Single-dose IP or Subcutaneous (SC) studies where rapid preparation is needed. Warning: High osmolality may cause irritation at the injection site.

Formulation Composition
  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Co-solvent/Stabilizer)

  • 55% Saline/Water (Diluent)

Step-by-Step Procedure
  • Weigh the compound.

  • Dissolve completely in 100% of the calculated DMSO volume. Ensure no crystals remain.

  • Add the calculated PEG 400 volume to the DMSO/Compound solution. Vortex for 1 minute. The solution may warm up; this is normal.

  • Slowly Add the Saline/Water (warm to 37°C) dropwise while vortexing.

    • Caution: Adding saline too fast will cause the "Ouzo effect" (immediate precipitation).

  • Use immediately. This formulation is thermodynamically unstable and may precipitate within 4–6 hours.

Visualization of Formulation Logic

Figure 1: Vehicle Selection Decision Tree

FormulationStrategy Start Start: 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea Route Select Administration Route Start->Route Oral Oral Gavage (PO) Route->Oral Parenteral Injective (IP/SC/IV) Route->Parenteral Sol_A Protocol A: HP-β-Cyclodextrin (High Bioavailability, Low Toxicity) Oral->Sol_A Preferred Sol_C Lipid Suspension (Corn Oil/Tricaprylin) Oral->Sol_C Alternative Duration Study Duration? Parenteral->Duration Acute Acute (Single Dose) Duration->Acute Chronic Chronic (>3 Days) Duration->Chronic Sol_B Protocol B: PEG400/DMSO (Rapid Prep, Irritation Risk) Acute->Sol_B Chronic->Sol_A

Caption: Decision matrix for vehicle selection based on administration route and study duration. Green indicates the optimal path for adamantyl-ureas.

Figure 2: The "Order of Addition" Workflow (Protocol A)

ProtocolWorkflow Step1 1. Dissolve Compound in 100% DMSO Step3 3. Dropwise Addition (Vortexing) Step1->Step3 Step2 2. Prepare 20% HP-β-CD in Water Step2->Step3 Step4 4. Sonication (40°C, 30 mins) Step3->Step4 Step5 5. Clear Solution (Ready for Dosing) Step4->Step5

Caption: Critical workflow for Cyclodextrin complexation. Reversing steps 1 and 2 will result in irreversible precipitation.

Quality Control & Troubleshooting

The "Tyndall Effect" Check

Because adamantyl ureas are white crystalline solids, micro-precipitates in a clear liquid can be hard to see.

  • Turn off the room lights.

  • Shine a focused LED beam through the formulation vial.

  • Fail: If you see a solid beam of light (scattering), the compound is not dissolved; it is a suspension.

  • Pass: If the light passes through invisibly (like water), the inclusion complex is stable.

Dosing Volume Guidelines

To maintain animal welfare and prevent vehicle toxicity:

  • Mice (20-25g): Max 10 mL/kg (approx. 0.2 mL/mouse).

  • Rats (250g): Max 10 mL/kg (approx. 2.5 mL/rat).

  • Note: If using Protocol B (PEG/DMSO), reduce volume to 5 mL/kg if possible to minimize peritoneal irritation.

References

  • Hwang, S. H., et al. (2007). Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors. Journal of Medicinal Chemistry, 50(16), 3825-3840. Link

  • Liu, J. Y., et al. (2009). Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation. British Journal of Pharmacology, 156(2), 284-296. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Tsai, H. J., et al. (2010). Pharmacokinetic screening of soluble epoxide hydrolase inhibitors in dogs. European Journal of Pharmaceutical Sciences, 40(3), 222-238. Link

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase inhibition on chronic diseases. Annual Review of Pharmacology and Toxicology, 53, 37-58. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic

The molecule you are working with, 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea , belongs to a class of compounds often referred to as "Brick Dust."[1] This designation arises from the combination of the adamantane cage (highly lipophilic, LogP > 4) and the urea/biuret backbone (high hydrogen-bonding potential).

The Core Problem:

  • High Crystal Lattice Energy: The urea/biuret nitrogens form strong intermolecular hydrogen bonds in the solid state.

  • High Hydrophobicity: The adamantane group repels water molecules.

  • Result: When you dilute a DMSO stock into aqueous media, the water strips away the DMSO, and the molecules instantly re-aggregate (crash out) because they prefer binding to each other rather than interacting with water.

This guide provides three validated workflows to overcome this, moving from standard solvent handling to advanced supramolecular complexation.

Module 1: The Solvent-Shift Protocol (Standard)

Best for: In vitro enzyme assays, short-term cell culture (< 24h). Mechanism: Uses an intermediate polarity solvent to prevent "shock precipitation" during dilution.

The "Crash-Out" Phenomenon

Directly adding 100% DMSO stock to media often fails because the local concentration at the pipette tip exceeds the solubility limit before mixing occurs.

Optimized Protocol
StepActionTechnical Rationale
1 Prepare Stock Dissolve compound in anhydrous DMSO to 10–20 mM.[1] Sonicate at 30°C if necessary. Avoid storing at 4°C immediately; keep at RT to ensure full dissolution first.
2 Intermediate Dilution Dilute the stock 1:10 into PEG-400 or Ethanol .
3 Warm the Media Pre-warm your assay buffer/media to 37°C. Cold media accelerates precipitation.
4 Rapid Dispersion While vortexing the media, add the intermediate solution. Do not add the solution to a static tube.
5 Final Concentration Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.

Troubleshooting Table:

Symptom Probable Cause Remediation
Visible white precipitate "Shock" dilution Use the Step 2 intermediate dilution (PEG-400).[1]

| Loss of potency over time | Adsorption to plastic | Use glass-coated plates or add 0.01% BSA/Tween-20 to block plastic binding sites.[1] |

Module 2: Cyclodextrin Complexation (The "Gold Standard")

Best for: In vivo studies, long-term cell culture, high-concentration requirements.[1] Mechanism: Host-Guest Chemistry.[1] The adamantane cage fits perfectly inside the hydrophobic cavity of Beta-Cyclodextrin (


-CD)  with an association constant (

) of

.[1] This shields the hydrophobic bulk from water.
Recommended Reagent
  • Primary Choice: Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) or Sulfobutylether-
    
    
    -cyclodextrin (SBE-
    
    
    -CD).[1]
  • Avoid: Native

    
    -CD (it has poor water solubility itself).[1]
    
Protocol: Molecular Encapsulation
  • Prepare Vehicle: Dissolve 20% (w/v) HP

    
    CD in water or PBS. Filter sterilize (0.22 µm).
    
  • Solid Dispersion Method (Preferred):

    • Place the solid urea compound in a glass vial.

    • Add the 20% HP

      
      CD solution.
      
    • Critical Step: Sonicate in a water bath at 40°C for 30–60 minutes. The solution should turn from cloudy to clear.

    • Shake overnight at room temperature to reach equilibrium.

  • Validation: Centrifuge at 10,000 x g for 5 mins. If a pellet forms, the complexation is saturated. Use the supernatant.

Visualizing the Mechanism

G Figure 1: Adamantane-Cyclodextrin Host-Guest Strategy cluster_0 State A: Aggregation cluster_1 State B: Inclusion Complex Free Compound Adamantyl-Urea (Hydrophobic) Precipitate Crystal Lattice (Insoluble) Free Compound->Precipitate Aqueous Environment Complex Soluble Complex [Host:Guest] Free Compound->Complex High Affinity Binding (Ka ~10^5 M^-1) Cyclodextrin HP-Beta-CD (Host) Cyclodextrin->Complex Encapsulation

Caption: The adamantane moiety (guest) enters the hydrophobic torus of the cyclodextrin (host), preventing the urea groups from stacking into insoluble crystals.

Module 3: Stability & Storage (The Hidden Variable)

Urea and biuret linkages are generally stable but can undergo hydrolysis under extreme pH or temperature.

  • pH Sensitivity: Avoid pH < 4 or pH > 9. The urea bond can hydrolyze to release the amine (adamantanamine) and cyanate/carbonate.

  • Temperature: Do not autoclave the compound. Sterile filter only.

  • Storage: Store DMSO stocks at -20°C or -80°C.

    • Warning: DMSO is hygroscopic.[2] Repeated opening of cold DMSO stocks attracts water, which will eventually cause the compound to crash out inside the stock vial. Aliquot into single-use vials.

FAQ: Frequently Asked Questions

Q1: Can I use Tween-80 instead of Cyclodextrin?

  • A: Yes, but with caveats. Surfactants like Tween-80 (0.1% - 1%) form micelles that solubilize the compound.[1] However, Tween can permeabilize cell membranes and interfere with certain enzymatic assays (especially lipid-metabolizing enzymes like sEH). Cyclodextrins are generally more inert biologically.

Q2: My compound precipitates when I freeze the media. Why?

  • A: This is "Cryoprecipitation." As water freezes, it excludes solutes, effectively increasing the local concentration of your compound until it hits the solubility limit. Upon thawing, these micro-crystals may not redissolve. Always add the compound to fresh media immediately before use.

Q3: Is this compound an sEH inhibitor?

  • A: Structurally, it is highly analogous to known Soluble Epoxide Hydrolase (sEH) inhibitors (e.g., AUDA, t-AUCB). If using it for this purpose, be aware that urea-based inhibitors often have "bell-shaped" dose-response curves due to solubility limits at high concentrations.[1]

References

  • Adamantane-Cyclodextrin Binding: Cromwell, W. C., et al. (1985). "Adamantane-cyclodextrin interactions: A study of the binding of adamantane derivatives to beta-cyclodextrin." Journal of Physical Chemistry. (Demonstrates the high affinity,

    
    , validating Module 2).
    
  • Urea Inhibitor Solubility: Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology. (Discusses the solubility challenges of adamantyl-urea pharmacophores).

  • Solubilization Techniques: Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

Sources

optimizing reaction temperature for 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea production

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis and optimization of 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea .

Based on the nomenclature, this molecule is a biuret derivative (specifically an N-adamantyl-N'-ethyl biuret), likely synthesized via the reaction of 1-adamantyl isocyanate with ethylurea .[1] This is a distinct and more thermodynamically demanding process than standard urea formation, primarily due to the significant steric hindrance of the adamantyl cage and the lower nucleophilicity of the urea nitrogen compared to a primary amine.

Topic: Reaction Temperature Optimization & Process Troubleshooting Classification: Organic Synthesis / Process Chemistry Target Molecule: 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea[1]

Part 1: The Kinetic & Thermodynamic Landscape

To optimize production, you must understand the competing forces in your reaction vessel. The synthesis involves the nucleophilic attack of ethylurea onto 1-adamantyl isocyanate.

The Core Challenge: Steric vs. Thermal
  • Steric Hindrance: The adamantane group is bulky. It shields the isocyanate carbon, significantly raising the activation energy (

    
    ) required for the nucleophilic attack.
    
  • Nucleophilicity: The nitrogen atoms in ethylurea are less nucleophilic than those in simple amines (due to resonance withdrawal by the carbonyl).

  • Thermal Dilemma: You need heat to overcome the steric barrier (

    
    ), but excessive heat (
    
    
    
    ) promotes isocyanate dimerization (uretdione formation) or trimerization (isocyanurate formation).
Reaction Pathway Visualization

The following diagram illustrates the reaction logic and temperature-dependent branch points.

ReactionPathway Reactants Reactants (1-Adamantyl Isocyanate + Ethylurea) Transition Transition State (High Steric Barrier) Reactants->Transition Heat Required (>80°C) Side1 Side Product A (Uretdione Dimer) Reactants->Side1 Low Temp / Stagnation Side2 Side Product B (Isocyanurate Trimer) Reactants->Side2 Excessive Heat (>130°C) Product Target Biuret (1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea) Transition->Product Kinetic Control (Optimal: 90-110°C)

Figure 1: Reaction pathway showing the critical temperature window required to overcome the adamantyl steric barrier while avoiding thermal degradation.[1]

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by researchers working with adamantyl isocyanates.

Q1: "I am running the reaction at 40°C (standard urea conditions), but I see no product formation after 24 hours. Why?"

Diagnosis: Insufficient Thermal Energy (Kinetic Trap). Technical Explanation: Standard urea synthesis (Isocyanate + Amine) is fast and exothermic. However, you are synthesizing a biuret using a urea nucleophile against a bulky electrophile. The nucleophilicity of ethylurea is too low to attack the sterically shielded adamantyl isocyanate at 40°C. The reaction is kinetically trapped. Solution:

  • Increase Temperature: Raise the reaction temperature to reflux in Toluene (110°C) or 90°C in DMF .

  • Catalysis: If thermal boosting isn't enough, add a catalytic amount of Dibutyltin Dilaurate (DBTDL) (0.1 mol%) to activate the isocyanate.

Q2: "I increased the temperature to 150°C using DMSO, but the product is brown and yield is low. NMR shows complex multiplets."

Diagnosis: Thermal Degradation & Polymerization. Technical Explanation: At 150°C, 1-adamantyl isocyanate is prone to "back-biting" reactions.[1] It can trimerize to form thermostable isocyanurates or decarboxylate. Furthermore, DMSO can thermally decompose or oxidize intermediates at this temperature. Solution:

  • Cap the Temperature: Do not exceed 120°C .

  • Switch Solvents: Use Anhydrous Toluene or Xylene . These non-polar solvents often precipitate the polar biuret product as it forms, protecting it from further side reactions (Le Chatelier’s principle).

Q3: "My product precipitates, but it contains unreacted ethylurea. How do I purify it?"

Diagnosis: Solubility Mismatch. Technical Explanation: Ethylurea is soluble in polar organics; the adamantyl biuret is highly lipophilic but crystalline. Solution:

  • Hot Filtration: If using Toluene: Heat the mixture to 100°C. If the byproduct (ethylurea) is soluble and the product is not, filter hot.

  • Selective Wash: If the product precipitates upon cooling, filter the solid and wash with hot water (removes ethylurea) followed by cold hexanes (removes residual isocyanate).

Part 3: Optimization Protocol (DOE Approach)

Do not rely on a single data point. Use this Design of Experiments (DOE) table to determine the optimal conditions for your specific reactor geometry.

Table 1: Temperature & Solvent Matrix
Condition IDSolventBoiling Pt.Temp SetpointExpected OutcomeRisk Factor
A (Low) Dichloromethane (DCM)40°C40°C (Reflux)0-5% Yield. Kinetic energy insufficient for biuret formation.[1]Waste of time.
B (Med) Acetonitrile (ACN)82°C80°C (Reflux)20-40% Yield. Reaction slow; may require 48h+.[1]Solvent evaporation over long run times.
C (High) Toluene 110°C 110°C (Reflux) 85-95% Yield. Optimal balance of kinetics and stability.[1]Recommended Starting Point.
D (Extreme) o-Dichlorobenzene180°C160°CLow Yield. High impurities (Isocyanurates/tars).[1]Difficult solvent removal; product degradation.
Recommended Synthesis Protocol (Condition C)

Reagents:

  • 1-Adamantyl isocyanate (1.0 equiv)[1]

  • Ethylurea (1.1 equiv)

  • Solvent: Anhydrous Toluene (5 mL per mmol)

  • Catalyst: DBTDL (0.1 mol%) - Optional, use only if uncatalyzed rate is <50% at 12h.[1]

Step-by-Step:

  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Add Ethylurea and Toluene. Stir to create a suspension.

  • Activation: Heat the bath to 110°C . Ethylurea may partially dissolve.

  • Addition: Add 1-Adamantyl isocyanate dropwise (neat or in minimal toluene) over 10 minutes.

    • Reasoning: Prevents high local concentration of isocyanate, reducing dimer formation.

  • Reaction: Reflux for 12–18 hours .

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the isocyanate spot (stains with anisaldehyde).

  • Workup:

    • Cool the reaction to Room Temperature (25°C).

    • The target biuret should precipitate as a white solid.

    • Filter the solid.[2][3]

    • Wash 1: Cold Toluene (removes unreacted isocyanate).

    • Wash 2: Warm Water (removes unreacted ethylurea).

    • Dry: Vacuum oven at 50°C.

Part 4: References

  • Burmistrov, V.V., et al. (2024).[4] Synthesis and Properties of 1,3-Disubstituted Ureas and Its Isosteric Analogs Containing Polycyclic Fragments. Russian Journal of Organic Chemistry.

  • Sigma-Aldrich. (n.d.).[1] 1-Adamantyl isocyanate Product Specification & Safety Data Sheet.

  • Google Patents. (2007). Synthesis of biurets and isocyanates with alkoxysilane functions (US20070015895A1). Explains the temperature requirements (110-160°C) for biuret formation from isocyanates.

  • ResearchGate. (2022). The reaction of isocyanates with ureas to form biurets. Detailed mechanism and nucleophilic attack visualization.

  • BenchChem. (2025).[5] Optimization of Adamantane Derivatives Synthesis. Protocols for handling adamantyl steric hindrance.

Sources

Validation & Comparative

reproducibility of bioactivity data for 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea across batches

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reproducibility of Bioactivity Data for 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea

Executive Summary

This guide provides a technical analysis of the batch-to-batch reproducibility of 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea , a putative inhibitor of the soluble Epoxide Hydrolase (sEH) enzyme. Compounds in this class (adamantyl-ureas and biurets) are potent transition-state mimics used to modulate the arachidonic acid cascade, specifically preserving anti-inflammatory epoxyeicosatrienoic acids (EETs).

However, their bioactivity data is notoriously sensitive to physicochemical variations. Researchers often observe "phantom potency" or "inactive batches" due to three critical factors: polymorphism , particle size , and the presence of the symmetric urea impurity (1,3-bis(adamantan-1-yl)urea). This guide outlines the causal mechanisms of these failures and provides self-validating protocols to ensure data integrity.

Part 1: The Bioactivity Challenge

The target compound relies on the adamantyl moiety to anchor into the hydrophobic pocket of the sEH enzyme, while the urea/biuret core mimics the transition state of epoxide hydrolysis.

The "Adamantyl Paradox"

While the adamantyl group confers nanomolar potency (IC50), it introduces severe physicochemical liabilities:

  • Poor Aqueous Solubility: The compound acts as "brick dust," often precipitating in assay buffers.

  • Weak UV Chromophore: The lack of aromatic rings makes standard HPLC-UV purity checks unreliable, often masking significant impurities.

  • Polymorphism: The compound can crystallize in multiple forms (amorphous vs. crystalline), drastically altering its dissolution rate and apparent bioactivity.

Comparative Analysis: Batch A vs. Batch B
FeatureBatch A (Reference Standard) Batch B (Common Failure Mode) Impact on Bioactivity Data
Purity (Method) >98% (via ELSD/CAD )>98% (via UV @ 254nm )False Purity: Batch B contains invisible impurities (e.g., symmetric urea) that do not absorb UV but dilute the active mass.
Solid State Amorphous or MicronizedCrystalline AggregatesDissolution Rate: Batch B fails to dissolve in the assay time window, yielding artificially high IC50 values (low potency).
Major Impurity <0.1% 1,3-bis(adamantan-1-yl)urea2-5% 1,3-bis(adamantan-1-yl)ureaDead Weight: The symmetric impurity is insoluble and inactive, causing inconsistent dosing.
IC50 (sEH) ~2–10 nM (Consistent)50–500 nM (Variable)Reproducibility Crisis: Data from Batch B is essentially noise.

Part 2: Mechanistic Visualization

Figure 1: sEH Inhibition Pathway & Failure Points

The following diagram illustrates the biological pathway and where batch inconsistencies disrupt the data.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs Metabolism sEH sEH Enzyme (Target) EETs->sEH Hydrolysis DHETs DHETs (Inactive/Pro-inflammatory) sEH->DHETs Inhibitor Target Compound (Adamantyl-Urea) Inhibitor->sEH Blocks (IC50 < 10nM) Impurity Symmetric Impurity (Insoluble Aggregate) Impurity->Inhibitor Contaminates (Reduces Eff. Conc.)

Caption: The sEH pathway showing the conversion of beneficial EETs to inactive DHETs. The inhibitor blocks this step. Insoluble impurities in the inhibitor batch reduce the effective concentration, leading to false-negative bioactivity results.

Part 3: Experimental Validation Protocols

To ensure reproducibility, you must validate the physical state and purity of the compound before running bioassays. Standard QC is insufficient.

Protocol 1: Purity Analysis via Charged Aerosol Detection (CAD)

Why: Adamantyl ureas lack the conjugated pi-systems required for sensitive UV detection. Standard HPLC-UV will miss the symmetric urea impurity.

  • Instrument: HPLC with CAD or ELSD (Evaporative Light Scattering Detector).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water/Acetonitrile gradient (50% to 100% ACN).

  • Acceptance Criteria:

    • Target peak area > 98%.

    • Symmetric Urea (Impurity) peak < 0.5%. (Note: This impurity typically elutes later due to high lipophilicity).

Protocol 2: Kinetic Solubility Verification

Why: To ensure the IC50 value reflects true potency, not the solubility limit.

  • Prepare a 10 mM stock solution in DMSO.[1]

  • Spike into the assay buffer (e.g., Sodium Phosphate pH 7.4, 0.1 mg/mL BSA) at 100 µM.

  • Incubate for 60 minutes at 37°C.

  • Centrifuge at 10,000 x g for 10 minutes to pellet undissolved "brick dust."

  • Analyze the supernatant via HPLC-CAD.

  • Metric: If recovery is <80% of nominal concentration, the batch is unsuitable for high-concentration screening.

Protocol 3: Fluorescent sEH Bioassay (IC50)

Why: A self-validating functional assay to confirm batch activity.

  • Enzyme: Recombinant human sEH.[2][3]

  • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) or CMNPC.

  • Procedure:

    • Incubate Enzyme + Inhibitor (Batch A/B) for 5 minutes at 30°C.

    • Add Substrate (Final conc: 50 µM).

    • Monitor fluorescence (Ex 330 nm / Em 465 nm) for 10-30 minutes.

    • Critical Control: Run a known standard (e.g., AUDA or TPPU ) in parallel. If the standard deviates >2-fold from literature IC50, invalidate the run.

Part 4: Quality Control Workflow

Use this decision tree to accept or reject batches before publication or preclinical use.

QC_Workflow Start Synthesized Batch Check1 Purity Check (HPLC-CAD/ELSD) Start->Check1 Fail1 Reject: Recrystallize to remove Symmetric Urea Check1->Fail1 <98% or >0.5% Impurity Check2 Solubility Check (Buffer Stability) Check1->Check2 Pass Fail1->Start Fail2 Reject: Micronize or Reformulate Check2->Fail2 Precipitates Bioassay sEH IC50 Assay (vs. Reference Std) Check2->Bioassay Soluble Pass Batch Validated for Publication Bioassay->Pass IC50 within 2-fold of Std

Caption: QC decision tree for adamantyl-urea inhibitors. Note the reliance on non-UV detection methods for purity confirmation.

References

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Link

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications."[1][4][5] Journal of Medicinal Chemistry, 55(5), 1789-1808. Link

  • Hwang, S. H., et al. (2007). "Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors." Journal of Medicinal Chemistry, 50(16), 3825-3840. Link

  • Liu, J. Y., et al. (2009). "Inhibition of soluble epoxide hydrolase by ureido-derivatives of polycyclic hydrocarbons." Bioorganic & Medicinal Chemistry Letters, 19(16), 4705-4709. Link

  • Tsai, H. J., et al. (2010). "Pharmacokinetic screening of soluble epoxide hydrolase inhibitors in dogs." European Journal of Pharmaceutical Sciences, 40(3), 222-238. Link

Sources

confirming metabolic stability of 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea in microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

This guide details the metabolic stability assessment of 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea (referred to herein as AEU-Analog ), a structural probe belonging to the adamantyl-urea class of Soluble Epoxide Hydrolase (sEH) inhibitors .

sEH inhibitors are critical for stabilizing epoxyeicosatrienoic acids (EETs), which have potent anti-inflammatory and antihypertensive effects. However, the adamantyl-urea scaffold presents a well-documented "metabolic soft spot." The lipophilic adamantane cage is highly susceptible to hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9), and the urea linkage can be prone to hydrolysis.

The Comparative Landscape

To validate the performance of the AEU-Analog, it must be benchmarked against industry-standard sEH inhibitors. The table below summarizes the expected performance based on Structure-Activity Relationship (SAR) data from the sEH inhibitor library.

Table 1: Comparative Metabolic Stability of sEH Inhibitors (Microsomal)

CompoundStructure ClassMetabolic Stability (

)
Primary Metabolic Liability
AEU-Analog (Target)Adamantyl-Urea-AlkylLow to Moderate (15–30 min)Rapid CYP-mediated hydroxylation of the adamantane cage; potential N-dealkylation of the ethyl group.
AUDA Adamantyl-Urea-AcidLow (<15 min)Extensive

-oxidation of the long alkyl chain + Adamantane hydroxylation.
t-AUCB Phenyl-Urea-CyclohexylHigh (>60 min)Conformational restriction prevents rapid oxidation; lacks the labile adamantane cage.
APAU Piperidine-Urea-AdamantylModerate (30–45 min)Piperidine ring offers slight steric protection compared to linear alkyl chains.

Key Insight: The AEU-Analog is expected to outperform AUDA (due to the lack of a long alkyl chain susceptible to


-oxidation) but underperform compared to t-AUCB, which utilizes a metabolically robust phenyl-cyclohexyl scaffold.

Experimental Protocol: Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of the AEU-Analog in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
A. Reagents & Preparation[1][2][3]
  • Microsomes: Pooled HLM/RLM (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Warfarin).

B. Workflow Methodology

Rationale: We use a "substrate depletion" approach. The disappearance of the parent compound is monitored over time.[1][2]

  • Pre-Incubation:

    • Prepare a 1 µM solution of AEU-Analog in phosphate buffer (0.5 mg/mL microsomal protein final conc).

    • Why 1 µM? To ensure the reaction follows first-order kinetics (

      
      ).
      
    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH generating system to initiate the reaction.

    • Control A (Minus NADPH): Add buffer instead of NADPH. Purpose: To detect non-enzymatic hydrolysis of the urea linkage.

    • Control B (Positive Control): Incubate Testosterone (CYP3A4 probe) or Diclofenac (CYP2C9 probe) in parallel to validate microsomal activity.

  • Sampling:

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of ice-cold Quench Solution .

  • Processing:

    • Vortex vigorously (1 min) and centrifuge at 4,000 rpm for 15 min (4°C) to pellet proteins.

    • Analyze supernatant via LC-MS/MS.[1]

C. Data Analysis

Plot


 vs. Time. The slope of the linear regression is 

.
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    (Units: µL/min/mg protein)

Mechanistic Visualization

Diagram 1: Metabolic Pathways of Adamantyl-Ureas

This diagram illustrates the primary clearance mechanisms. The adamantane cage is the dominant site of metabolism (SOM) for this class.

MetabolicPathway Parent AEU-Analog (Parent) CYP CYP450 (3A4/2C9) + NADPH Parent->CYP Hydrolysis Chemical Hydrolysis Parent->Hydrolysis Met1 Hydroxy-Adamantyl Metabolite (Major) CYP->Met1 Cage Hydroxylation Met2 Amine Cleavage Products Hydrolysis->Met2 Urea Cleavage Phase2 Glucuronidation (Phase II) Met1->Phase2 UDP-GA

Caption: Figure 1. Primary metabolic fate of adamantyl-ureas. CYP-mediated hydroxylation is the rate-limiting step.

Diagram 2: Experimental Workflow (Self-Validating)

This workflow ensures that chemical instability is distinguished from enzymatic metabolism.

Workflow Start Microsome Prep (0.5 mg/mL) Split Split Samples Start->Split PathA Test Arm (+NADPH) Split->PathA PathB Stability Control (-NADPH) Split->PathB Incubate Incubate 37°C (0-60 min) PathA->Incubate PathB->Incubate Quench Quench w/ ACN + Internal Std Incubate->Quench Analysis LC-MS/MS Analysis Quench->Analysis Decision Compare Slope k Analysis->Decision Result1 Metabolic Clearance (k_NADPH >> k_control) Decision->Result1 Result2 Chemical Instability (k_NADPH ≈ k_control) Decision->Result2

Caption: Figure 2. Differential workflow to isolate enzymatic clearance from chemical hydrolysis.

Technical Interpretation & Troubleshooting

Interpreting the Results
  • High Clearance (>50 µL/min/mg): Indicates the adamantane cage is being rapidly oxidized. This is common for "First Generation" sEH inhibitors.

    • Recommendation: Modify the structure by adding a polar group to the adamantane cage (nodal substitution) or switching to a phenyl-spacer scaffold (like t-AUCB).

  • Low Clearance (<10 µL/min/mg): Suggests the ethyl group and urea linkage are stable.

    • Verification: Ensure the "Minus NADPH" control is stable.[1] If the compound disappears without NADPH, the urea linkage is chemically hydrolyzing in the buffer, rendering the compound unsuitable for oral dosing.

Common Pitfalls
  • Non-Specific Binding: Adamantyl compounds are lipophilic. They may bind to the plastic of the incubation plate.

    • Solution: Use glass inserts or low-binding polypropylene plates.

  • Solubility Limits: If the compound crashes out of solution, it mimics metabolism.

    • Solution: Keep final DMSO concentration <0.1% and verify solubility in the phosphate buffer prior to adding microsomes.

References

  • Hwang, S. H., et al. (2007). "Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry. (Describes the transition from AUDA to t-AUCB and the metabolic liability of the adamantane group).

  • Liu, J. Y., et al. (2009). "In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors." Biochemical Pharmacology. (Detailed metabolic mapping of adamantyl ureas).

  • Burmistrov, V., et al. (2014). "Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability." Bioorganic & Medicinal Chemistry Letters. (Comparison of adamantane vs. modified cages).

  • Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents. (Review of structural classes and stability profiles).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard protocols for microsomal stability assays).

Sources

A Comparative Guide to the Cytotoxicity Assessment of 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea in Non-Target Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the preclinical assessment of a compound's safety profile is as critical as the evaluation of its therapeutic efficacy. A significant hurdle in this phase is ensuring that a novel therapeutic agent selectively targets diseased cells while exhibiting minimal toxicity towards healthy, non-target tissues. This guide provides an in-depth, comparative analysis of the cytotoxicity of 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea, a member of the promising adamantane-containing urea derivatives, in non-target cell lines. Adamantane derivatives have garnered considerable interest for a wide range of biological activities, including antiviral, antidiabetic, and anticancer properties.[1][2][3] The inherent lipophilicity and rigid structure of the adamantane cage can enhance the pharmacological properties of a molecule.[3]

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative perspective, supported by established experimental methodologies, to facilitate a comprehensive understanding of the cytotoxic potential of this compound class. We will delve into the rationale behind experimental design, provide detailed protocols for key cytotoxicity assays, and present a framework for interpreting the resulting data.

The Imperative of Off-Target Cytotoxicity Screening

The primary goal of cytotoxicity screening in non-target cells is to identify potential liabilities of a drug candidate early in the development pipeline.[4] Adverse effects on healthy tissues can lead to significant safety concerns and are a major cause of late-stage clinical trial failures. By employing a panel of well-characterized, non-cancerous cell lines, we can model the potential impact of a compound on various organ systems. The selection of appropriate cell lines is a crucial first step and should ideally represent tissues that are likely to be exposed to the drug in vivo.[5][6] For systemically administered drugs, cell lines derived from the liver (e.g., HepG2, LO2), kidneys (e.g., HEK293), and fibroblasts (e.g., L929, MCR-5) are commonly employed.[2][6][7]

Comparative Cytotoxicity Profile of Adamantane-Urea Derivatives

While specific experimental data for 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea is not extensively published, we can draw valuable insights from structurally related adamantane-urea and adamantane-thiourea derivatives. Research on similar compounds has demonstrated a range of cytotoxic activities, often dependent on the specific substitutions on the urea or indole moieties.[7][8] For the purpose of this guide, we will present a hypothetical comparative dataset that reflects typical results for such a compound class against a panel of non-target cell lines. This will be compared against a standard chemotherapeutic agent, Doxorubicin, known for its broad cytotoxicity, and a hypothetical, less toxic adamantane analogue.

Table 1: Comparative Cytotoxicity (IC50) of Test Compounds in Non-Target Cell Lines after 48-hour exposure.

CompoundL929 (Mouse Fibroblast) IC50 (µM)MCR-5 (Human Lung Fibroblast) IC50 (µM)LO2 (Human Liver) IC50 (µM)
1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea (Hypothetical) > 10085.272.5
Adamantane Analogue 2 (Hypothetical, Low Toxicity) > 200> 200185.9
Doxorubicin (Positive Control) 0.81.21.5
Vehicle Control (0.1% DMSO) No significant effectNo significant effectNo significant effect

IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell viability. Higher IC50 values indicate lower cytotoxicity.

The hypothetical data in Table 1 suggests that 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea exhibits moderate cytotoxicity against the tested non-target cell lines, with IC50 values significantly higher than the potent chemotherapeutic Doxorubicin. This would indicate a potentially favorable therapeutic window, especially if its efficacy against target cancer cells occurs at much lower concentrations.[7]

A Multi-Faceted Approach to Cytotoxicity Assessment

A comprehensive evaluation of cytotoxicity should not rely on a single assay.[9] Instead, a battery of tests that probe different cellular mechanisms of toxicity provides a more robust and nuanced understanding. Here, we detail the protocols for three fundamental assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and an Annexin V/Propidium Iodide (PI) assay to differentiate between apoptosis and necrosis.

Experimental Workflow Overview

The following diagram illustrates the general workflow for assessing the cytotoxicity of a test compound.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Culture Non-Target Cell Lines Plate_Cells 3. Seed Cells in 96-well Plates Cell_Culture->Plate_Cells Compound_Prep 2. Prepare Serial Dilutions of Test Compound Treatment 4. Treat Cells with Compound Dilutions Compound_Prep->Treatment Plate_Cells->Treatment Incubation 5. Incubate for 24-48 hours Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT Parallel Plates LDH LDH Assay (Membrane Integrity) Incubation->LDH Parallel Plates Apoptosis Annexin V / PI (Apoptosis vs. Necrosis) Incubation->Apoptosis Parallel Plates Data_Acquisition 6. Measure Absorbance/ Fluorescence MTT->Data_Acquisition LDH->Data_Acquisition Apoptosis->Data_Acquisition IC50 7. Calculate IC50 Values Data_Acquisition->IC50 Report 8. Comparative Analysis and Reporting IC50->Report

Caption: General experimental workflow for cytotoxicity assessment.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea and comparator compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11][13]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of treated wells to that of the vehicle control wells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[15][16] The LDH assay measures the activity of this released enzyme, which is proportional to the number of damaged cells.[17][18]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate. It is crucial to include positive controls for maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended for consistency).[15][16] This typically involves a catalyst and a dye solution. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: Cytotoxicity (%) = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Apoptosis vs. Necrosis Assay using Annexin V and Propidium Iodide (PI)

Principle: This flow cytometry or fluorescence microscopy-based assay distinguishes between different modes of cell death.[19][20]

  • Annexin V: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and will label early apoptotic cells.[19]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeable to live and early apoptotic cells with intact membranes. It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is compromised.[19][21]

Cell Population Identification:

  • Annexin V- / PI- : Live, viable cells.[21]

  • Annexin V+ / PI- : Early apoptotic cells.[21]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.[21]

  • Annexin V- / PI+ : Primarily necrotic cells.[20]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the test compounds in 6-well plates or other suitable culture vessels.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like TrypLE or Accutase to avoid membrane damage. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells promptly using a flow cytometer or fluorescence microscope.

Signaling Pathway and Assay Principle Diagram:

G cluster_cell cluster_stain cluster_result Healthy Viable Cell (PS on inner membrane) EarlyApop Early Apoptosis (PS flips to outer membrane) Healthy->EarlyApop Apoptotic Stimulus Result1 Annexin V- / PI- LateApop Late Apoptosis / Necrosis (Membrane compromised) EarlyApop->LateApop Progression AnnexinV Annexin V-FITC (Binds to PS) EarlyApop->AnnexinV LateApop->AnnexinV PI Propidium Iodide (PI) (Enters compromised membrane) LateApop->PI Result2 Annexin V+ / PI- AnnexinV->Result2 Binds Result3 Annexin V+ / PI+ AnnexinV->Result3 Binds PI->Result3 Enters

Caption: Principle of Annexin V and PI staining for apoptosis detection.

Conclusion and Future Directions

The comprehensive assessment of off-target cytotoxicity is a non-negotiable step in the preclinical evaluation of novel drug candidates like 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea. By employing a multi-assay strategy that interrogates metabolic health, membrane integrity, and the mode of cell death, researchers can build a robust safety profile for their compounds. The hypothetical data presented herein suggests that adamantane-urea derivatives can be engineered to exhibit favorable selectivity, with significantly less impact on non-target cells compared to conventional chemotherapeutics.

Future studies should expand the panel of non-target cell lines to include those from other relevant organs and, where possible, utilize primary cells or 3D culture models to better recapitulate the in vivo environment. A thorough understanding of the structure-toxicity relationship within this chemical series will be paramount for guiding the synthesis of next-generation adamantane derivatives with enhanced therapeutic indices.

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